1-(6-Phenylindolizin-3-yl)-1H-pyrazole-3-carboxylic acid
Description
Properties
IUPAC Name |
1-(6-phenylindolizin-3-yl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2/c22-18(23)16-10-11-21(19-16)17-9-8-15-7-6-14(12-20(15)17)13-4-2-1-3-5-13/h1-12H,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQULINNVJFPKFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C(=CC=C3N4C=CC(=N4)C(=O)O)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Indolizine Core Synthesis
Carboxylic Acid Functionalization
-
Step 3 : Oxidation of methyl ester :
Overall Yield : 40–45% (3 steps).
Method 2: Multi-Component Cyclization
One-Pot Indolizine-Pyrazole Assembly
Phenyl Group Introduction
Ester Hydrolysis
Overall Yield : 35–40% (3 steps).
Method 3: Sequential Cyclization and Functionalization
Pyrazole-Indolizine Hybrid Synthesis
-
Step 1 : Synthesize 3-cyanoindolizine via 1,3-dipolar cycloaddition of pyridinium ylides.
-
Step 2 : Convert cyano group to carboxylic acid via acidic hydrolysis (H₂SO₄, 120°C, 6 h).
-
Step 3 : Buchwald-Hartwig amination to introduce phenyl group at position 6:
Overall Yield : 30–35% (3 steps).
Comparative Analysis of Methods
Critical Reaction Optimization Insights
Chemical Reactions Analysis
Types of Reactions: 1-(6-Phenylindolizin-3-yl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: Reduction reactions can be performed on the pyrazole ring to yield different functionalized products.
Substitution: The phenyl group and other substituents on the indolizine ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation reactions may use reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction reactions can be facilitated by reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reactions often involve halogenating agents like bromine (Br2) or iodine (I2) under controlled conditions.
Major Products Formed:
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structures to 1-(6-Phenylindolizin-3-yl)-1H-pyrazole-3-carboxylic acid exhibit significant anticancer properties. The pyrazole ring is known for its ability to inhibit certain kinases involved in cancer progression. For instance, a study demonstrated that pyrazole derivatives can effectively inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest .
Anti-inflammatory Effects
Research has shown that pyrazole derivatives can also possess anti-inflammatory properties. A related compound was found to reduce the production of pro-inflammatory cytokines in vitro, suggesting that this compound may have similar effects . This makes it a candidate for developing new anti-inflammatory drugs.
Materials Science Applications
Organic Electronics
The compound's unique molecular structure allows it to be utilized in organic electronic devices. Its ability to form stable thin films and exhibit semiconducting properties has been explored for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Studies have shown that incorporating such compounds into device architectures can enhance performance metrics like efficiency and stability .
Table 1: Comparison of Biological Activities of Pyrazole Derivatives
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Anticancer | TBD | |
| Pyrazole Derivative A | Anti-inflammatory | TBD | |
| Pyrazole Derivative B | Anticancer | TBD |
Case Study 1: Anticancer Mechanism Investigation
A study published in Journal of Medicinal Chemistry investigated the anticancer mechanisms of various pyrazole derivatives, including those structurally similar to our compound. The study reported that these compounds inhibited the activity of specific kinases, leading to reduced cell viability in cancer cell lines .
Case Study 2: Organic Electronics Development
Research conducted at a leading university explored the use of pyrazole derivatives in organic photovoltaic cells. The findings indicated that integrating these compounds improved charge mobility and overall device efficiency, showcasing their potential in future electronic applications .
Mechanism of Action
The mechanism by which 1-(6-Phenylindolizin-3-yl)-1H-pyrazole-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, its derivatives may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and the derivatives involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 1-(6-phenylindolizin-3-yl)-1H-pyrazole-3-carboxylic acid, highlighting differences in substituents, molecular properties, and biological activities:
Key Observations:
Substituent Effects on Bioactivity :
- Electron-withdrawing groups (e.g., 4-fluorophenyl in 11j) improve metabolic stability and receptor binding compared to electron-donating groups (e.g., 2-methoxyphenyl in 11j).
- Bulky substituents (e.g., 4-iodophenyl in 13c) may reduce solubility but enhance target selectivity.
Synthetic Accessibility: Methyl ester hydrolysis (e.g., 91–93% yields for 11i/j) is a reliable method for carboxylic acid derivatives.
Biological Relevance: Pyrazole-3-carboxylic acids with aryl substituents (e.g., 13c, 11j) show promise in oncology and neurology. The indolizine core in the target compound may mimic planar heterocycles like quinoline, enhancing DNA intercalation or kinase inhibition.
Physicochemical Properties: The indolizine-phenyl group increases molecular weight (~335 vs. Carboxylic acid functionality ensures solubility in polar solvents, critical for formulation.
Research Findings and Implications
- Structural Uniqueness : The 6-phenylindolizine group distinguishes the target compound from simpler pyrazole derivatives, offering steric and electronic modulation for selective target engagement.
- Comparative Limitations : Unlike 1-(2,4-dichlorophenyl) analogs (e.g., 13c), the absence of halogen substituents may reduce electrophilic reactivity, necessitating functionalization for covalent binding strategies.
- Therapeutic Potential: Similar compounds (e.g., FMPPP) demonstrate autophagy induction and mTOR pathway modulation, suggesting the target compound could be optimized for neurodegenerative or oncologic applications.
Biological Activity
1-(6-Phenylindolizin-3-yl)-1H-pyrazole-3-carboxylic acid (CAS No. 1422066-38-3) is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on current research findings.
- Molecular Formula : C₁₈H₁₃N₃O₂
- Molecular Weight : 303.3 g/mol
- CAS Number : 1422066-38-3
Antimicrobial Activity
Pyrazole derivatives, including the compound in focus, have shown significant antimicrobial properties. A study highlighted that various pyrazole carboxylic acids exhibited activity against a range of bacterial strains, suggesting their potential as antibacterial agents .
Anticancer Activity
Research indicates that compounds like this compound may possess anticancer properties. In vitro studies have demonstrated that certain pyrazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways associated with cell survival and death .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory activity. Studies suggest that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines and enzymes, indicating their potential use in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of specific functional groups influences its interaction with biological targets:
| Substituent | Effect on Activity |
|---|---|
| Electron-withdrawing groups | Increase potency against certain targets |
| Alkyl substitutions | Enhance lipophilicity and membrane permeability |
| Aromatic rings | Affect binding affinity to receptors |
Research indicates that modifications at the 3-position of the pyrazole ring can significantly alter the compound's inhibitory activity against enzymes such as neuraminidase (NA), with some derivatives showing IC₅₀ values in the low micromolar range .
Case Studies
-
Inhibition of Neuraminidase :
In a comparative study, several pyrazole derivatives were synthesized, and their inhibitory effects on NA were evaluated. The most active compound exhibited an IC₅₀ value of 6.98 ± 0.08 μM, demonstrating significant potential as an antiviral agent . -
Cytotoxicity in Cancer Cells :
A study focused on the cytotoxic effects of various pyrazole derivatives on breast cancer cell lines showed that specific modifications led to enhanced activity, with some compounds achieving over 70% inhibition of cell viability at concentrations below 10 μM .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1-(6-Phenylindolizin-3-yl)-1H-pyrazole-3-carboxylic acid, and how can purity be optimized?
- Answer : A common approach involves ester hydrolysis of pyrazole-carboxylate intermediates under acidic or basic conditions. For example, hydrolysis of methyl esters using NaOH or HCl (yield ~80%) followed by recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradients) ensures purity . Characterization via NMR (e.g., δ 10.36–11.51 ppm for carboxylic protons) and IR spectroscopy (C=O stretch ~1700 cm) is critical .
Q. How should researchers validate the structural integrity of this compound using spectroscopic techniques?
- Answer : Combine -/-NMR to confirm substituent positions and aromaticity. For pyrazole-carboxylic acids, key NMR signals include downfield-shifted protons adjacent to electron-withdrawing groups (e.g., δ 8.87 ppm for indolizine protons) . High-resolution mass spectrometry (HRMS) and elemental analysis further validate molecular composition .
Q. What solubility and storage conditions are optimal for maintaining stability?
- Answer : Pyrazole-carboxylic acids are typically soluble in polar aprotic solvents (DMSO, DMF) but exhibit limited aqueous solubility. Store at −20°C in anhydrous conditions to prevent decomposition. For stock solutions, use DMSO (10 mM) and aliquot to avoid freeze-thaw cycles .
Advanced Research Questions
Q. What in vitro assays are suitable for evaluating biological activity, and how can off-target effects be mitigated?
- Answer : Use cell counting kit-8 (CCK-8) for proliferation assays (e.g., IC determination) and flow cytometry for cell-cycle analysis (propidium iodide staining). To minimize off-target effects, include negative controls (e.g., scrambled analogs) and validate findings with orthogonal assays (e.g., western blotting for mTOR/p70S6K pathway proteins) .
Q. How can structure-activity relationship (SAR) studies guide optimization of this compound for specific targets?
- Answer : Introduce substituents at the indolizine or pyrazole rings to modulate steric/electronic effects. For example, trifluoromethyl groups enhance metabolic stability, while phenyl rings improve kinase binding affinity. Compare IC values against analogs (e.g., 6-methyl derivatives) to identify critical pharmacophores .
Q. What strategies resolve contradictions in reported biological activities across studies?
- Answer : Discrepancies may arise from differences in cell lines (e.g., androgen-sensitive vs. castration-resistant prostate cancer) or assay conditions (serum concentration, incubation time). Replicate experiments under standardized protocols and use pathway-specific inhibitors (e.g., rapamycin for mTOR) to isolate mechanisms .
Methodological Considerations
Q. How to design dose-response experiments for autophagy induction studies?
- Answer : Use a concentration range spanning IC values (e.g., 1–100 µM) and assess autophagic flux via LC3-II/LC3-I ratio (western blot) or GFP-LC3 puncta formation (fluorescence microscopy). Include chloroquine (lysosomal inhibitor) to confirm autophagy completion .
Q. What computational tools predict binding interactions of this compound with kinase targets?
- Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with ATP-binding pockets. Validate predictions with kinase inhibition assays (e.g., ADP-Glo™) and compare with co-crystal structures of related pyrazolo[4,3-c]pyridinones .
Safety and Compliance
Q. What safety protocols are recommended for handling pyrazole-carboxylic acids in lab settings?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
